molecular formula C17H21N3O2 B2754874 n-(1-Cyanocyclobutyl)-n-cyclopropyl-6-(propan-2-yloxy)pyridine-2-carboxamide CAS No. 1953161-32-4

n-(1-Cyanocyclobutyl)-n-cyclopropyl-6-(propan-2-yloxy)pyridine-2-carboxamide

Cat. No.: B2754874
CAS No.: 1953161-32-4
M. Wt: 299.374
InChI Key: MFYBXYHNQBEXTD-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, a cyclopropyl group, and a pyridine ring substituted with a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyanocyclobutyl Intermediate: This step involves the reaction of a cyclobutyl compound with a cyanating agent under controlled conditions to introduce the cyano group.

    Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing the propan-2-yloxy group through an etherification reaction, typically using an alkyl halide and a base.

    Amidation: The final step involves the formation of the carboxamide group by reacting the functionalized pyridine intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclobutyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-2-carboxamide: Unique due to its specific combination of functional groups and structural features.

    Other Cyanocyclobutyl Compounds: Share the cyanocyclobutyl group but differ in other substituents and overall structure.

    Cyclopropyl-Substituted Pyridines: Similar in having a cyclopropyl group and a pyridine ring but differ in other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-cyclopropyl-6-propan-2-yloxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(2)22-15-6-3-5-14(19-15)16(21)20(13-7-8-13)17(11-18)9-4-10-17/h3,5-6,12-13H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBXYHNQBEXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=N1)C(=O)N(C2CC2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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